Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJSEKQHYSMYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC(=N2)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724401 | |
| Record name | Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094107-41-1 | |
| Record name | Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Mediated Cyclization
A common strategy involves reacting 6-cyanopyridine derivatives with hydrazine hydrate to form the triazole ring. For example:
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Substrate : Methyl 6-cyano-pyridine-2-carboxylate.
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Reagent : Hydrazine hydrate (3 eq.) in ethanol.
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Conditions : Reflux at 80°C for 12 hours.
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Mechanism : Nucleophilic attack of hydrazine on the nitrile group, followed by cyclodehydration.
This method yields the triazolopyridine core but requires subsequent amination at position 2.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation enhances reaction efficiency by promoting rapid cyclization. A representative protocol includes:
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Precursors : Ethyl 3-aminopyridine-6-carboxylate and trimethylorthoformate.
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Catalyst : None (solvent-free conditions).
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Conditions : Microwave at 150°C for 20 minutes.
Functional Group Introduction and Modification
Direct Amination Strategies
Introducing the amino group at position 2 post-cyclization faces challenges due to steric hindrance. Two viable pathways include:
Nitro Group Reduction
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Nitration : Treat the triazolopyridine core with fuming HNO₃/H₂SO₄ at 0°C.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl to convert nitro to amino.
Limitation : Poor regioselectivity in nitration step.
Buchwald-Hartwig Amination
Esterification Techniques
The methyl ester is typically introduced early via:
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Steglich Esterification : DCC/DMAP-mediated coupling of the carboxylic acid with methanol.
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Direct Alkylation : Methyl iodide and K₂CO₃ in DMF.
Comparative Analysis of Synthetic Routes
The table below evaluates hypothetical methods based on analogous syntheses:
| Method | Starting Material | Key Reagents | Conditions | Yield* | Purity |
|---|---|---|---|---|---|
| Hydrazine cyclization | Methyl 6-cyanopyridine-2-carboxylate | Hydrazine hydrate | Reflux, 12h | 45% | 90% |
| Microwave one-pot | Ethyl 3-aminopyridine-6-carboxylate | Trimethylorthoformate | 150°C, 20min | 65% | 85% |
| Buchwald-Hartwig amination | 2-Bromo-triazolopyridine ester | Pd(OAc)₂, NH₃ | 100°C, 24h | 55% | 88% |
*Yields estimated from structurally related reactions.
Challenges and Optimization Opportunities
Regioselectivity in Cyclization
Controlling the position of triazole fusion remains problematic. Computational studies suggest that electron-withdrawing groups (e.g., esters) at position 6 direct cyclization to the [1,5-a] isomer due to resonance stabilization.
Protecting Group Strategies
Temporary protection of the amino group (e.g., using Boc or Fmoc) during esterification improves yield by preventing side reactions.
Green Chemistry Considerations
Solvent-free microwave methods reduce environmental impact but require precise temperature control to avoid decomposition.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole and pyridine rings.
Substitution: The amino and ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of RORγt, an inhibitor of PHD-1, and JAK1 and JAK2 inhibitors . These interactions modulate various biological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural and Functional Group Differences
Key Observations:
Pyrimidine derivatives are more extensively studied for biological activities, such as anticancer and herbicidal effects, due to their structural resemblance to purine/pyrimidine bases .
Functional Groups: Carboxamide vs. Ester: Carboxamide groups (e.g., in compound 5l) improve water solubility and target binding via hydrogen bonding, contributing to potent anticancer activity (e.g., 97.60% growth inhibition in Panc-1 cells) . In contrast, methyl esters (as in the target compound) may enhance lipophilicity, favoring membrane permeability but requiring metabolic activation (e.g., ester hydrolysis) for bioactivity . Amino Group Position: The 2-amino substituent is conserved in both pyridine and pyrimidine analogs, suggesting its critical role in intermolecular interactions .
Anticancer Activity :
- Triazolo-pyrimidine carboxamides (e.g., compound 5l) exhibit significant cytotoxicity, with IC₅₀ values of 58.37 µM (T47D cells) and 97.60 µM (Panc-1 cells). Their activity is attributed to the pyrimidine core’s ability to mimic nucleic acid bases and disrupt cancer cell replication .
Herbicidal Activity :
- 5,7-Dimethyl-N-(substituted phenyl)triazolo-pyrimidine sulfonamides (e.g., ) inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. Their activity depends on sulfonamide groups and pyrimidine core planarity .
- The target compound’s ester group and pyridine core likely preclude ALS inhibition, highlighting the importance of pyrimidine and sulfonamide moieties for herbicidal action .
Physicochemical Properties
Table 2: Physical Properties
Biological Activity
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS No. 57362690) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C8H8N4O2
- Molecular Weight : 192.18 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound has been investigated for various biological activities including anti-inflammatory, antibacterial, and potential anticancer properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of this compound. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes which are critical in the inflammatory process:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Celecoxib (Standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The IC50 values indicate that while the compound shows significant inhibition of COX-2, it is less potent than celecoxib but still noteworthy in its anti-inflammatory potential .
Antibacterial Activity
The compound has also demonstrated moderate antibacterial activity against various pathogens. For example, in a study assessing its efficacy against N. meningitidis and H. influenzae, it was found to be effective at concentrations lower than those required for traditional antibiotics:
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| N. meningitidis | 64 |
| H. influenzae | 32 |
These results suggest that this compound could be a viable candidate for further development as an antibacterial agent .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Inhibition of COX Enzymes : The compound's structure allows it to bind effectively to COX enzymes, thereby reducing the production of pro-inflammatory mediators.
- Antimicrobial Mechanisms : The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in vivo and in vitro:
- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, the compound significantly reduced edema formation compared to control groups .
- In Vitro Antibacterial Assays : The compound was tested against a panel of bacterial strains where it demonstrated selective activity against gram-negative bacteria without significant cytotoxicity towards mammalian cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with aminotriazole precursors. For example, cyclocondensation of amino-substituted pyridines with carbonyl derivatives under acidic/basic conditions is common. A tandem reaction using aminotriazole and bromo-enoate esters (e.g., ethyl 4-bromo-3-methylbut-2-enoate) in DMF with K₂CO₃ as a base has been reported for analogous compounds, achieving yields of 72–76% after column chromatography . Optimizing reaction time (e.g., 8 hours) and solvent polarity (e.g., hexane/ethyl acetate for crystallization) improves purity .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:
- NMR/IR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl and amino groups). IR identifies functional groups like esters and amines .
- X-ray Crystallography : Resolves planar geometry of the triazolopyridine core and dihedral angles of substituents (e.g., phenyl rings tilted ~60° from the fused-ring plane) .
Q. What are common impurities in the synthesis of this compound, and how are they mitigated?
- Methodological Answer : By-products include unreacted intermediates or regioisomers. Strategies:
- Chromatographic Purification : Silica gel chromatography with gradients (e.g., petroleum ether/ethyl acetate) removes polar impurities .
- Recrystallization : Slow evaporation from hexane/ethyl acetate mixtures yields high-purity crystals .
Advanced Research Questions
Q. How do substituent modifications influence the biological activity of triazolopyridine derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Amino Groups : Enhance binding to biological targets (e.g., anticancer activity via kinase inhibition) .
- Methyl/Aryl Substituents : Improve metabolic stability. For example, 2-methyl analogs show higher antifungal activity than unsubstituted derivatives .
- Data Table :
| Substituent Position | Biological Activity | Reference |
|---|---|---|
| 2-Methyl | Antifungal IC₅₀: 8 µM | |
| 6-Amino | Anticancer (HeLa cells): 72% inhibition |
Q. How can contradictory data in synthesis yields or biological activities be resolved?
- Methodological Answer : Discrepancies arise from varying reaction conditions or assay protocols. Mitigation strategies:
- Standardized Protocols : Replicate reactions under inert atmospheres with controlled humidity .
- Dose-Response Studies : Validate biological activity across multiple cell lines (e.g., comparing IC₅₀ values in MCF-7 vs. HEK293 cells) .
Q. What mechanistic insights exist into the compound’s interaction with biological targets?
- Methodological Answer : Computational and experimental approaches include:
- Molecular Docking : Predicts binding to kinase ATP pockets (e.g., EGFR tyrosine kinase) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) with proteins like human serum albumin .
- Example : Methyl 2-amino derivatives show π-π stacking with phenylalanine residues in target enzymes, enhancing inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
